3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 3-quinuclidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate is a complex organic compound with the molecular formula C16H21NO3S It contains a quinuclidine ring, a thienyl group, and an isopropenyl glycolate moiety
Vorbereitungsmethoden
The synthesis of 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate involves multiple steps, including the formation of the quinuclidine ring, the introduction of the thienyl group, and the addition of the isopropenyl glycolate moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate can be compared to other compounds with similar structural features, such as:
Quinoline derivatives: These compounds share the quinuclidine ring and have applications in medicinal chemistry.
Thienyl-containing compounds: Similar to 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate, these compounds have a thienyl group and are used in various chemical and biological studies.
Isopropenyl glycolate derivatives: These compounds share the isopropenyl glycolate moiety and are used in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
102367-39-5 |
---|---|
Molekularformel |
C16H21NO3S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-(3-prop-1-en-2-ylthiophen-2-yl)acetate |
InChI |
InChI=1S/C16H21NO3S/c1-10(2)12-5-8-21-15(12)14(18)16(19)20-13-9-17-6-3-11(13)4-7-17/h5,8,11,13-14,18H,1,3-4,6-7,9H2,2H3 |
InChI-Schlüssel |
XNSVDTZPCHJQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=C(SC=C1)C(C(=O)OC2CN3CCC2CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.